

1-Phenylpyrrolidin-3-amine chemical properties and structure

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Compound of Interest

Compound Name: 1-Phenylpyrrolidin-3-amine

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In-Depth Technical Guide: 1-Phenylpyrrolidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for **1-Phenylpyrrolidin-3-amine**, a versatile heterocyclic amine with potential applications in medicinal chemistry and drug discovery.

Chemical Structure and Identification

1-Phenylpyrrolidin-3-amine is a substituted pyrrolidine featuring a phenyl group attached to the nitrogen atom of the pyrrolidine ring and an amine group at the 3-position.

IUPAC Name: **1-phenylpyrrolidin-3-amine**^[1] CAS Number: 18471-41-5^[1] Molecular Formula: C₁₀H₁₄N₂^[1] Canonical SMILES: C1CN(CC1N)C2=CC=CC=C2^[1] InChI Key: SFMJIPNTKASYFH-UHFFFAOYSA-N^[1]

Physicochemical Properties

A summary of the key physicochemical properties of **1-Phenylpyrrolidin-3-amine** is presented in the table below. It is important to note that while some experimental data for closely related compounds is available, specific experimentally determined values for properties like melting and boiling points for **1-Phenylpyrrolidin-3-amine** are not readily found in the searched

literature. The data presented here are largely computed values from reliable chemical databases.

Property	Value	Source
Molecular Weight	162.23 g/mol	PubChem[1]
Monoisotopic Mass	162.11570 g/mol	PubChem[1]
Topological Polar Surface Area	29.3 Å ²	PubChem[1]
XLogP3-AA (Lipophilicity)	1.3	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	2	PubChem[1]

Note: Specific experimental data for melting point, boiling point, and solubility of **1-Phenylpyrrolidin-3-amine** are not readily available in the public domain. A related compound, 1-phenylpyrrolidine, has a reported melting point of 11°C and a boiling point of 133-134°C at 19 mmHg. Derivatives have been described as soluble in polar organic solvents.

Spectroscopic Data

Detailed experimental spectra for **1-Phenylpyrrolidin-3-amine** are not widely published. However, based on the general principles of spectroscopy for amines, the expected spectral characteristics are outlined below.

Infrared (IR) Spectroscopy

The IR spectrum of **1-Phenylpyrrolidin-3-amine** is expected to show characteristic absorption bands for its functional groups:

Functional Group	Expected Wavenumber (cm ⁻¹)	Description
N-H Stretch (Primary Amine)	3400-3250	Two bands are expected for the symmetric and asymmetric stretching of the primary amine.[2]
C-N Stretch (Aromatic Amine)	1335-1250	Strong band due to the stretching of the bond between the phenyl group and the pyrrolidine nitrogen.[2]
C-N Stretch (Aliphatic Amine)	1250–1020	Medium or weak bands from the C-N bonds within the pyrrolidine ring.[2]
N-H Bend (Primary Amine)	1650-1580	Bending vibration of the primary amine.[2]
Aromatic C-H Stretch	>3000	Stretching vibrations of the C-H bonds on the phenyl ring.
Aromatic C=C Bending	1600-1450	In-plane bending vibrations of the phenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

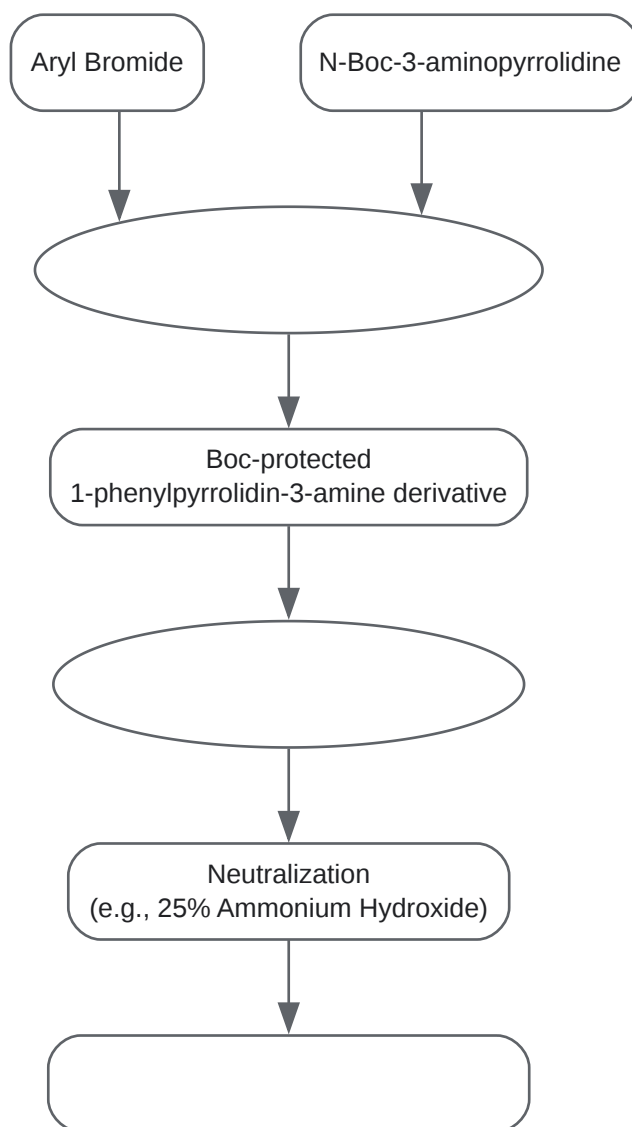
Predicted ¹H and ¹³C NMR chemical shifts can provide insight into the structure of the molecule. The hydrogens on the carbon adjacent to the nitrogen atoms are expected to be deshielded and appear at a lower field.

Synthesis and Reactivity

Synthesis

A specific, detailed experimental protocol for the synthesis of **1-Phenylpyrrolidin-3-amine** is not readily available in the searched literature. However, a general two-step synthetic approach for **1-phenylpyrrolidin-3-amine** derivatives has been described.[3] This involves a Buchwald-Hartwig amination reaction followed by the deprotection of a protecting group.

A potential synthetic workflow is outlined below:



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Caption: A potential synthetic workflow for **1-phenylpyrrolidin-3-amine** derivatives.

This process involves the coupling of an aryl bromide with N-Boc-3-aminopyrrolidine, followed by the removal of the Boc protecting group.[3]

Reactivity and Stability

Information regarding the specific reactivity and stability of **1-Phenylpyrrolidin-3-amine** is limited in the searched literature. As a primary amine, it is expected to exhibit typical

nucleophilic properties and can undergo reactions such as acylation, alkylation, and condensation. The compound should be stored in an inert atmosphere at room temperature.[1]

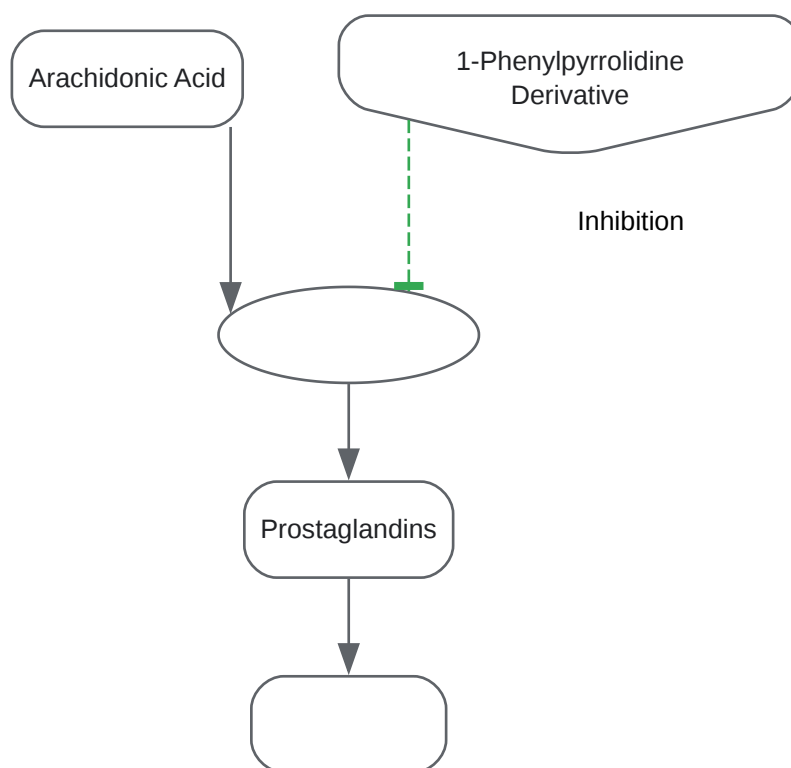
Biological Activity and Potential Applications

While direct studies on the biological activity of **1-Phenylpyrrolidin-3-amine** are scarce, research on its derivatives suggests potential therapeutic applications, particularly in the fields of neurology and inflammation.

Derivatives of 1-phenylpyrrolidine have been investigated for their anticonvulsant and antiseizure properties. Furthermore, the pyrrolidin-3-amine moiety is a structural component of known TRPV1 channel antagonists, which are recognized for their potent analgesic activity.[3] This suggests that **1-Phenylpyrrolidin-3-amine** could serve as a valuable scaffold for the development of novel pain therapeutics.

Additionally, derivatives of 1-phenylpyrrolidine have shown potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. One study on a succinimide derivative of 1-phenylpyrrolidine demonstrated inhibitory activity against both COX-1 and COX-2.[4]

The potential mechanism of action for the anti-inflammatory effects of 1-phenylpyrrolidine derivatives could involve the inhibition of prostaglandin synthesis, a key pathway in the inflammatory response.



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Caption: Potential anti-inflammatory mechanism of 1-phenylpyrrolidine derivatives.

Safety and Handling

1-Phenylpyrrolidin-3-amine is classified as harmful and requires careful handling in a laboratory setting.

GHS Hazard Statements:

- H302: Harmful if swallowed.[1]
- H312: Harmful in contact with skin.[1]
- H315: Causes skin irritation.[1]
- H319: Causes serious eye irritation.[1]
- H332: Harmful if inhaled.[1]

- H335: May cause respiratory irritation.[1]

Precautionary Measures:

- Use in a well-ventilated area.
- Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
- Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
- Wash hands thoroughly after handling.
- Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

1-Phenylpyrrolidin-3-amine is a chemical compound with a structure that holds promise for the development of new therapeutic agents, particularly in the areas of pain, inflammation, and neurological disorders. While comprehensive experimental data on the parent compound is somewhat limited in publicly accessible literature, the available information on its derivatives provides a strong rationale for its further investigation. This guide summarizes the current state of knowledge and provides a foundation for researchers and drug development professionals interested in exploring the potential of this versatile molecule. Further research is warranted to fully characterize its physicochemical properties, optimize its synthesis, and elucidate its specific biological mechanisms of action.

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